Cas no 1016987-87-3 (b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl)
![b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl structure](https://de.kuujia.com/scimg/cas/1016987-87-3x500.png)
1016987-87-3 structure
Produktname:b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
- 6-O-p-Hydroxybenzoylaucubin
- (1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a, 5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate
- b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxym...
- Derwentioside B
- [ "Derwentioside B" ]
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl -D-glucopyranoside
- AKOS032961579
- 1016987-87-3
- [(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate
- FS-10073
- NCGC00380149-01
- NCGC00380149-01_C22H26O11_Benzoic acid, 4-hydroxy-, 1-(hexopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-5-yl ester
- MEGxp0_000546
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl beta-D-glucopyranoside
- (1S,4AR,5S,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate
-
- Inchi: InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
- InChI-Schlüssel: JZWZFNOVWZEQMF-QNAXTHAFSA-N
- Lächelt: OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@@H]3C(CO)=C[C@@H](OC(C4=CC=C(O)C=C4)=O)[C@@H]3C=CO2)O1
Berechnete Eigenschaften
- Genaue Masse: 466.14800
- Monoisotopenmasse: 466.14751164g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 7
- Komplexität: 747
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topologische Polaroberfläche: 175Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.6±0.1 g/cm3
- Siedepunkt: 762.8±60.0 °C at 760 mmHg
- Flammpunkt: 265.3±26.4 °C
- PSA: 175.37000
- LogP: -1.23120
- Dampfdruck: 0.0±2.7 mmHg at 25°C
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24560-5mg |
(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a, 5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate |
1016987-87-3 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN3188-5mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3188-1 mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 1mg |
¥2835.00 | 2021-09-23 | ||
TargetMol Chemicals | TN3188-5 mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
TargetMol Chemicals | TN3188-1 ml * 10 mm |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3188-1 mL * 10 mM (in DMSO) |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AE17446-5mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 5mg |
$702.00 | 2024-04-20 |
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Verwandte Literatur
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Terpen-Glykoside Iridoid-O-Glykoside
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Iridoid-O-Glykoside
1016987-87-3 (b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl) Verwandte Produkte
- 193969-08-3(10-O-Vanilloylaucubin)
- 11027-63-7(Agnuside)
- 84786-80-1((3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopentabfuran-2-one)
- 51036-76-1(2-(2-bromoethyl)-1H-imidazole)
- 2680769-21-3(benzyl N-(1,1,1-trifluorohex-5-en-3-yl)carbamate)
- 1806056-02-9(2-Bromo-4-bromomethyl-6-cyanobenzenesulfonyl chloride)
- 2024376-15-4(1-(oxolan-2-yl)propane-2-thiol)
- 2138384-27-5(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-(aminomethyl)-4,5,6,7-tetrahydro-)
- 57260-67-0(1-(3,4-Dichlorophenyl)piperazine)
- 1805604-84-5(Ethyl 4-(chloromethyl)-2-(difluoromethyl)-6-fluoropyridine-3-acetate)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1016987-87-3)6-O-p-Hydroxybenzoylaucubin

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung